6-[(34-Amino-8,13,22,27-tetraoxo-7,14,21,28-tetraazatetratriacont-1-yl)amino]-6-oxo-hexanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(34-Amino-8,13,22,27-tetraoxo-7,14,21,28-tetraazatetratriacont-1-yl)amino]-6-oxo-hexanoic Acid is a complex organic compound with the molecular formula C36H68N6O7 and a molecular weight of 696.96 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(34-Amino-8,13,22,27-tetraoxo-7,14,21,28-tetraazatetratriacont-1-yl)amino]-6-oxo-hexanoic Acid involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes the use of protecting groups to prevent unwanted reactions at specific sites on the molecule. Common reagents used in the synthesis include amino acids, coupling agents, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of coupling and deprotection, ensuring high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
6-[(34-Amino-8,13,22,27-tetraoxo-7,14,21,28-tetraazatetratriacont-1-yl)amino]-6-oxo-hexanoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s behavior in different environments.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives, each with unique properties.
Scientific Research Applications
6-[(34-Amino-8,13,22,27-tetraoxo-7,14,21,28-tetraazatetratriacont-1-yl)amino]-6-oxo-hexanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate protein interactions and enzyme functions.
Industry: The compound can be utilized in the production of specialized materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-[(34-Amino-8,13,22,27-tetraoxo-7,14,21,28-tetraazatetratriacont-1-yl)amino]-6-oxo-hexanoic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application, but they often include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
34-Amino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oic acid: This compound shares a similar backbone structure but differs in the functional groups attached.
N-{[(2S,5S,8S,11S,13R,15Z,20S)-20-[(N-Acetyl-L-histidyl-L-lysyl)amino]-8-(3-carbamimidamidopropyl)-5-(1H-imidazol-5-ylmethyl)-2-isobutyl-11,13,20-trimethyl-3,6,9,21-tetraoxo-1,4,7,10-tetraazacycloheni cos-15-en-11-yl]carbonyl}-L-leucyl-L-glutaminyl-L-α-aspartyl-L-serinamide: This compound has a more complex structure with additional functional groups and stereocenters.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple research fields.
Properties
Molecular Formula |
C36H68N6O7 |
---|---|
Molecular Weight |
697.0 g/mol |
IUPAC Name |
6-[6-[[6-[6-[[6-(6-aminohexylamino)-6-oxohexanoyl]amino]hexylamino]-6-oxohexanoyl]amino]hexylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C36H68N6O7/c37-25-13-1-2-14-26-38-31(43)19-7-8-20-32(44)39-27-15-3-4-16-28-40-33(45)21-9-10-22-34(46)41-29-17-5-6-18-30-42-35(47)23-11-12-24-36(48)49/h1-30,37H2,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H,42,47)(H,48,49) |
InChI Key |
XSHSONQKWCLXLW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)CCCCC(=O)NCCCCCCNC(=O)CCCCC(=O)NCCCCCCNC(=O)CCCCC(=O)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.